4-Bromo-2-isobutoxy-1-nitro-benzene chemical properties and structure
4-Bromo-2-isobutoxy-1-nitro-benzene chemical properties and structure
The following technical guide details the chemical properties, synthesis, and application of 4-Bromo-2-isobutoxy-1-nitrobenzene , a critical intermediate in the synthesis of small-molecule kinase inhibitors.
A Strategic Scaffold for Lipophilic Pharmacophore Integration in Medicinal Chemistry
Executive Summary
4-Bromo-2-isobutoxy-1-nitrobenzene (CAS: 2150940-22-8) is a tri-functionalized aromatic building block extensively utilized in the discovery of targeted therapeutics, particularly EGFR and FAK inhibitors. Its structural utility lies in its orthogonal reactivity profile: a nitro group serving as a latent aniline for amide coupling, a bromine atom primed for palladium-catalyzed cross-coupling, and an isobutoxy moiety that provides critical hydrophobic bulk for occupancy of ATP-binding pockets.
This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and downstream applications, designed for researchers requiring high-fidelity data for lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| IUPAC Name | 4-Bromo-1-nitro-2-(2-methylpropoxy)benzene |
| CAS Number | 2150940-22-8 |
| Molecular Formula | |
| Molecular Weight | 274.11 g/mol |
| SMILES | CC(C)COC1=C(C=CC(=C1)Br)[O-] |
| Appearance | Pale yellow crystalline solid or viscous oil (Polymorph dependent) |
| Predicted LogP | ~3.4 (High lipophilicity due to isobutyl chain) |
| H-Bond Acceptors | 3 (Nitro O, Ether O) |
| H-Bond Donors | 0 |
Structural Conformation Analysis
The isobutoxy group at the ortho position to the nitro group exerts a steric influence that forces the nitro group slightly out of planarity with the benzene ring. This "ortho-effect" is chemically significant:
-
Metabolic Stability: The branched isobutyl chain hinders dealkylation by cytochrome P450 enzymes compared to straight-chain analogues.
-
Solubility: The aliphatic bulk disrupts
- stacking, enhancing solubility in organic solvents (DCM, THF) compared to the parent nitrophenol.
Synthetic Pathways & Causality
The synthesis of 4-Bromo-2-isobutoxy-1-nitrobenzene is approached via two primary routes. The choice of route depends on scale and available starting materials.
Route A: Nucleophilic Aromatic Substitution ( ) – Preferred for Scale
This pathway utilizes 4-bromo-2-fluoro-1-nitrobenzene , a highly activated electrophile. The strong electron-withdrawing effect of the para-nitro group activates the ortho-fluorine toward displacement by alkoxides.
-
Mechanism: Addition-Elimination (
). -
Reagents: Isobutanol, Base (
or ), Solvent (DMF or NMP). -
Why this route? Fluoride is a better leaving group than chloride or bromide in
reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
Route B: Mitsunobu Alkylation – Preferred for Library Diversity
This pathway starts from 5-bromo-2-nitrophenol .
-
Mechanism: Activation of the alcohol (isobutanol) by
/DIAD followed by nucleophilic attack by the phenol. -
Why this route? It allows for late-stage diversification if the researcher wishes to vary the alkoxy chain (e.g., swapping isobutanol for cyclopropylmethanol) using a common phenol precursor.
Synthesis Logic Diagram (DOT)
Caption: Comparison of SNAr (top) and Mitsunobu (bottom) synthetic strategies.
Validated Experimental Protocol ( Route)
Objective: Synthesis of 4-Bromo-2-isobutoxy-1-nitrobenzene on a 10g scale.
Materials
-
4-Bromo-2-fluoro-1-nitrobenzene (1.0 eq)[1]
-
Isobutanol (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
DMF (Dimethylformamide), anhydrous (5 vol)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge 4-bromo-2-fluoro-1-nitrobenzene (10.0 g, 45.4 mmol) and anhydrous DMF (50 mL).
-
Activation: Add
(12.5 g, 90.8 mmol) in a single portion. The suspension may turn slightly yellow. -
Addition: Add isobutanol (5.0 mL, 54.5 mmol) dropwise via syringe over 10 minutes to control potential exotherm.
-
Reaction: Heat the mixture to 60°C for 4 hours.
-
Checkpoint: Monitor by TLC (20% EtOAc/Hexanes). The starting material (
) should disappear, replaced by the product ( , distinct UV activity).
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL) with vigorous stirring. The product should precipitate as a pale solid or oil.
-
Extraction: If oil forms, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Purification: Dry over
, filter, and concentrate. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
Reactivity & Downstream Applications[1]
This molecule is a "linchpin" intermediate. Its value comes from the ability to selectively manipulate its functional groups.
Functionalization Logic
-
Nitro Reduction (
): The first downstream step is typically the reduction to the aniline. This creates the nucleophile required to build the core scaffold of kinase inhibitors (e.g., Quinazolines, Pyrimidines).-
Method:
or . Note: Use mild conditions ( ) to avoid debromination if using hydrogenolysis.
-
-
Suzuki-Miyaura Coupling (
): The bromine atom allows for the attachment of aryl or heteroaryl tails, often used to extend into the solvent-exposed region of the kinase pocket.
Application Workflow Diagram (DOT)
Caption: Divergent synthesis pathways leading to major kinase inhibitor classes.
Safety & Handling
-
Energetic Potential: Nitroaromatics possess high decomposition energy. While this specific derivative is stable at ambient temperatures, avoid heating crude reaction mixtures above 100°C without DSC (Differential Scanning Calorimetry) validation.
-
Alkylating Risks: The starting material (4-bromo-2-fluoro-1-nitrobenzene) is a skin sensitizer and lachrymator. Handle in a fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation or hydrolysis of the ether linkage.
References
-
Matrix Scientific. (n.d.). Product Data: 4-Bromo-2-isobutoxy-1-nitro-benzene.[2] Retrieved from
-
KU Leuven. (2018). Two-Chamber Reactors and Flow Synthesis of 4-bromo-2-isobutoxy-1-nitrobenzene. PhD Thesis/Research Document.
-
Pfizer Inc. (2015). Selective FAK inhibitors. U.S. Patent US9120761B2.
-
American Chemical Society. (2019). Discovery Path toward a Next Generation of EGFR Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters.
